

# Application Note: Quantification of C16-Ceramide in Tissues by LC-MS/MS

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## Compound of Interest

Compound Name: C16-Ceramide

Cat. No.: B043515

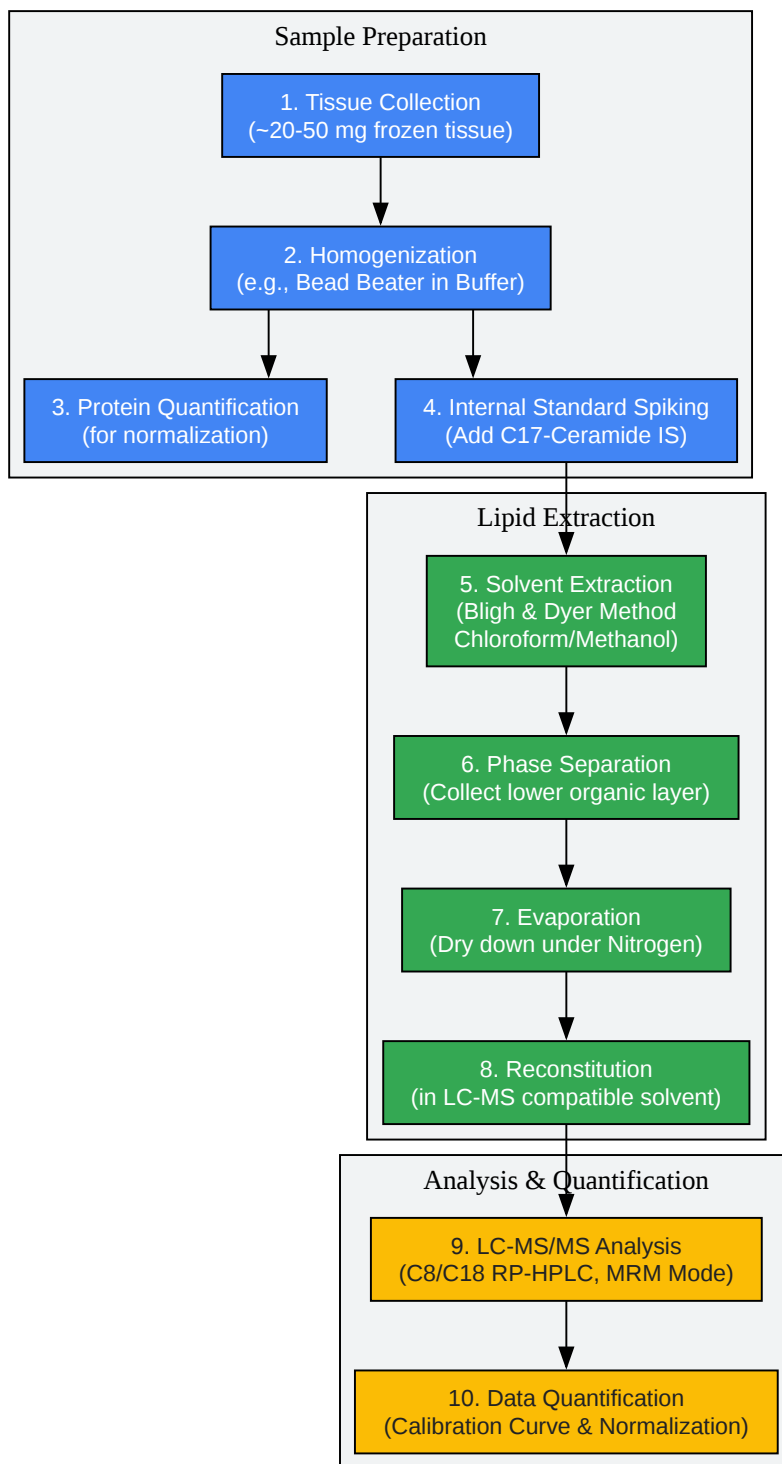
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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2] Specifically, **C16-Ceramide** (N-palmitoyl-D-erythro-sphingosine) has been identified as a key signaling molecule implicated in various pathological conditions such as cancer, insulin resistance, and neurodegenerative diseases.[2][3][4] Accurate quantification of **C16-Ceramide** in biological tissues is therefore essential for understanding its physiological functions and for the development of novel therapeutic strategies. This application note provides a detailed, validated protocol for the robust and sensitive quantification of **C16-Ceramide** in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid extraction followed by reverse-phase chromatography and detection using Multiple Reaction Monitoring (MRM), ensuring high specificity and accuracy.[3][4]

## Experimental Protocol

This protocol outlines the complete workflow from tissue preparation to data analysis for the quantification of **C16-Ceramide**.



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Caption: Overall experimental workflow for **C16-Ceramide** quantification.

## Materials and Reagents

- Standards: **C16-Ceramide** (d18:1/16:0) and C17-Ceramide (d18:1/17:0) internal standard (IS).
- Solvents: LC-MS grade chloroform, methanol, water, and isopropanol.
- Buffers: 20 mM Tris pH 7.8 with protease/phosphatase inhibitors.[5]
- Homogenization: Ceramic beads and a bead beater homogenizer (e.g., FastPrep-24™).[6]
- Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

## Tissue Homogenization

- Weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.[6][7]
- Add 500 µL of ice-cold homogenization buffer (e.g., 20mM Tris pH 7.8).[5] For soft tissues like the liver or brain, an automated homogenizer can be used; for harder tissues, a glass homogenizer may be required.[5]
- Homogenize the tissue using a bead beater (e.g., 2 cycles at 4.5 m/s for 40 seconds at 4°C).[6]
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.[5]
- Transfer the supernatant to a new tube. Take a small aliquot (e.g., 10 µL) for protein concentration measurement (e.g., BCA or Bradford assay) which will be used for data normalization.[5][7]

## Lipid Extraction (Bligh & Dyer Method)

- To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard (C17-Ceramide) to a final concentration of ~50 ng/sample.[3][4]
- Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.[3][4]
- Vortex vigorously for 1 minute at 4°C.

- Induce phase separation by adding 0.5 mL of chloroform followed by 0.5 mL of water, vortexing briefly after each addition.[3]
- Centrifuge at 3,000 x g for 5 minutes to separate the layers.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.[8]
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as isopropanol/chloroform (1:1, v/v) or methanol, for LC-MS/MS analysis.[8]

## LC-MS/MS Method

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.[3]

## Liquid Chromatography Parameters

Parameter	Condition
Column	C8 or C18 Reverse-Phase (e.g., 2.1 x 150 mm, 5 µm)[3]
Mobile Phase A	Water with 0.2% Formic Acid & 1 mM Ammonium Formate[9]
Mobile Phase B	Methanol with 0.2% Formic Acid & 1 mM Ammonium Formate[9]
Flow Rate	0.4 - 0.5 mL/min[9][10]
Injection Volume	5 - 25 µL[3][9]
Column Temp.	50 - 60 °C[9][10]
Gradient	80% B (0-1 min), linear ramp to 99% B (1-7 min), hold at 99% B (7-16 min)[9]
Run Time	~21 minutes (can be optimized for faster throughput)[3]

## Mass Spectrometry Parameters

The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for **C16-Ceramide** and the C17-Ceramide internal standard.

Parameter	C16-Ceramide	C17-Ceramide (IS)
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion [M+H] <sup>+</sup>	m/z 538.5	m/z 552.5
Product Ion	m/z 264.3	m/z 264.3
Dwell Time	~20 ms	~20 ms
Collision Energy (CE)	Optimized (Typically 25-35 eV)	Optimized (Typically 25-35 eV)
Source Temperature	300 °C	300 °C
Capillary Voltage	4000 V[11]	4000 V[11]

## Data Analysis and Quantification

### Calibration Curve

A calibration curve is constructed by analyzing a series of **C16-Ceramide** standards of known concentrations (e.g., 0.5 to 500 ng/mL), each spiked with a constant amount of the C17-Ceramide internal standard.[3] The ratio of the peak area of **C16-Ceramide** to the peak area of C17-Ceramide is plotted against the concentration of **C16-Ceramide**. A linear regression is applied to generate the calibration equation.[3][12]

### Quantification in Samples

The peak areas for the endogenous **C16-Ceramide** and the spiked C17-Ceramide IS are integrated from the sample chromatograms. The peak area ratio is calculated and used to determine the concentration of **C16-Ceramide** in the sample from the calibration curve equation.[3] The final concentration is normalized to the initial tissue weight or the protein concentration of the homogenate (e.g., pmol/mg protein).

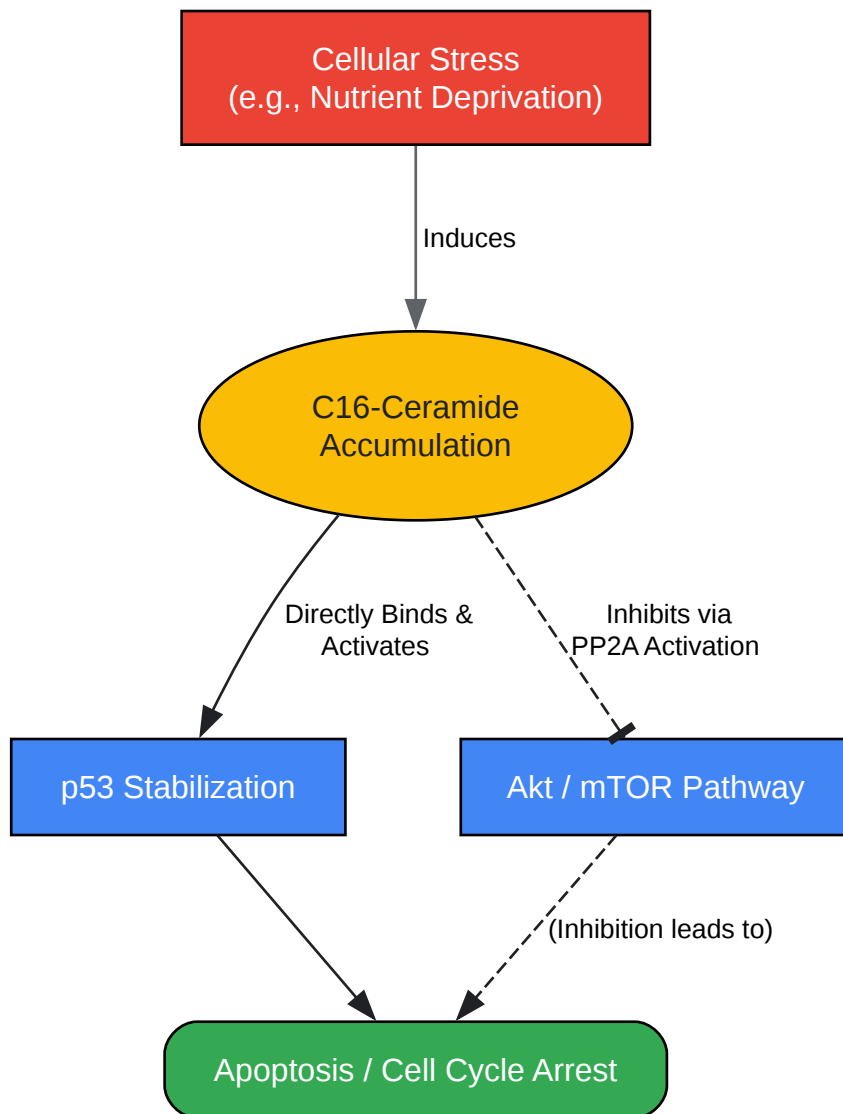
## Method Performance

The performance of this LC-MS/MS method is characterized by its high sensitivity, precision, and accuracy.

Validation Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.2 - 5 fmol	
Limit of Quantification (LOQ)	1.1 - 50 pg/mL	<a href="#">[3]</a> <a href="#">[4]</a>
Linearity ( $R^2$ )	> 0.99	<a href="#">[3]</a> <a href="#">[12]</a>
Recovery	70 - 99%	<a href="#">[3]</a> <a href="#">[4]</a>
Inter/Intra-Assay Precision	< 15% CV	<a href="#">[4]</a>

## Biological Context: C16-Ceramide Signaling

**C16-Ceramide** is a central hub in cellular signaling, particularly in response to stress. It can be generated via multiple pathways and directly interacts with downstream effectors to regulate critical cellular outcomes. For instance, **C16-Ceramide** can activate protein phosphatases (like PP2A) which dephosphorylate and inactivate pro-survival kinases such as Akt, thereby inhibiting the mTOR pathway.[\[13\]](#)[\[14\]](#) It has also been shown to directly bind to and stabilize the p53 tumor suppressor, leading to cell cycle arrest and apoptosis.[\[1\]](#)



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Caption: Simplified **C16-Ceramide** signaling pathways in stress response.

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